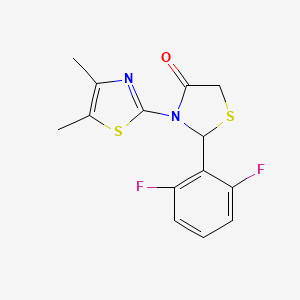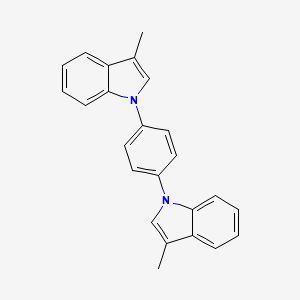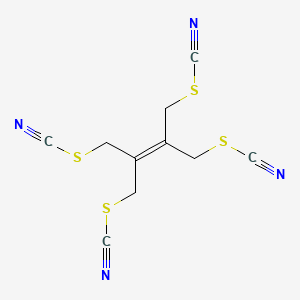
Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of multiple thiocyanate groups attached to a central ethene backbone, which imparts distinct chemical reactivity and stability.
Vorbereitungsmethoden
The synthesis of Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate typically involves the reaction of ethene derivatives with thiocyanate reagents under controlled conditions. One common method includes the use of ethene-1,1,2,2-tetrayltetramethylene as a starting material, which is then reacted with thiocyanate salts in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The thiocyanate groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique reactivity makes it a valuable tool in biochemical studies, particularly in the modification of proteins and other biomolecules.
Medicine: Research has explored its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate involves its interaction with various molecular targets. The thiocyanate groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that alter their function. This reactivity is exploited in both biochemical research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate can be compared with other thiocyanate-containing compounds, such as:
- Ethene-1,1,2,2-tetrayltetramethylene tetrathiol
- Ethene-1,1,2,2-tetrayltetramethylene tetrathioether
These compounds share similar structural features but differ in their reactivity and applications.
Eigenschaften
CAS-Nummer |
880495-38-5 |
|---|---|
Molekularformel |
C10H8N4S4 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
[4-thiocyanato-2,3-bis(thiocyanatomethyl)but-2-enyl] thiocyanate |
InChI |
InChI=1S/C10H8N4S4/c11-5-15-1-9(2-16-6-12)10(3-17-7-13)4-18-8-14/h1-4H2 |
InChI-Schlüssel |
WURLLWZEEKABHG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=C(CSC#N)CSC#N)CSC#N)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




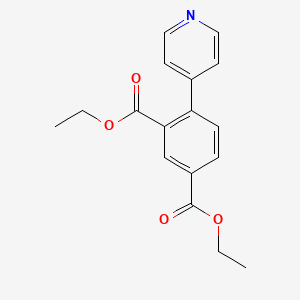
![2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B14178986.png)
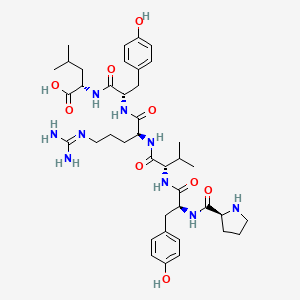
![2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14178995.png)
![7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14178998.png)

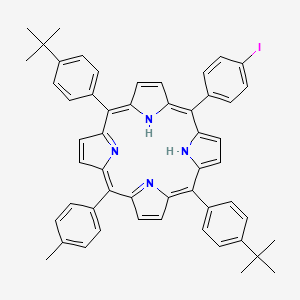
![10-Phenyl-8-(trifluoromethyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179009.png)
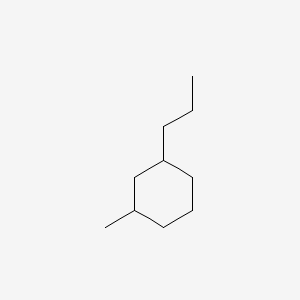
![9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole](/img/structure/B14179030.png)
